Hymenialdisine

Übersicht

Beschreibung

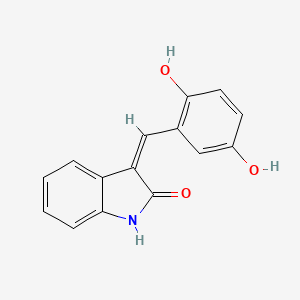

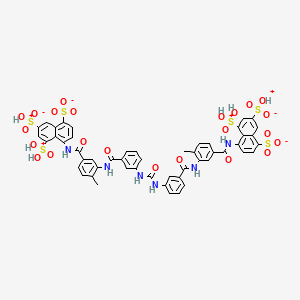

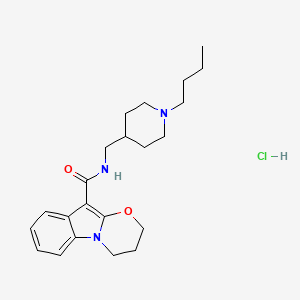

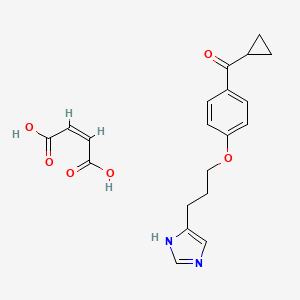

Hymenialdisine is a marine sponge-derived natural inhibitor of protein kinases . It belongs to the class of organic compounds known as pyrroloazepines, which are compounds containing a pyrroloazepine moiety, a bicyclic heterocycle consisting of a pyrrole ring fused to an azepine .

Synthesis Analysis

The synthesis of Hymenialdisine analogs has resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to Hymenialdisine . This effort has led to nanomolar to micromolar inhibitors of 11 new targets .

Molecular Structure Analysis

Hymenialdisine has a molecular formula of C11H10BrN5O2 and a molecular weight of 324.133 . It belongs to the class of organic compounds known as pyrroloazepines .

Chemical Reactions Analysis

Hymenialdisine is a potent inhibitor of cyclin-dependent kinases, glycogen synthase kinase-3β, and casein kinase 1 . It competes with ATP for binding to these kinases .

Physical And Chemical Properties Analysis

Hymenialdisine has a molecular formula of C11H10BrN5O2 and a molecular weight of 324.133 . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Wissenschaftliche Forschungsanwendungen

Application in Osteoporosis Treatment

Specific Scientific Field

This application falls under the field of Bone and Mineral Research .

Summary of the Application

HMD is a marine sponge-derived natural inhibitor of protein kinases with previously reported anti-osteoarthritis and anti-cancer properties . It has been found to not only suppress osteoclastogenesis but also promote osteoblast differentiation .

Methods of Application or Experimental Procedures

HMD exerts dose-dependent inhibitory effects on RANKL-induced osteoclast formation, bone resorption, and osteoclast-specific gene expression . These effects are achieved by blocking the NF-κB and MAPK signaling pathways, and NFATc1 expression . In addition, HMD potentially stimulates osteoblast differentiation by activating alkaline phosphatase (ALP) and enhancing osteoblast matrix mineralization .

Results or Outcomes

HMD showed a remarkable ability to prevent decreases in bone volume (BV/TV) and trabecular thickness (Tb.Th) . It exerts notable effects in inhibiting osteoclast-related osteolysis and enhancing osteoblast-induced ossification .

Application in Kinase Inhibition

Specific Scientific Field

This application falls under the field of Chemistry & Biology .

Summary of the Application

HMD is a sponge-derived natural product kinase inhibitor with nanomolar activity against CDKs, Mek1, GSK3beta, and CK1 and micromolar activity against Chk1 .

Methods of Application or Experimental Procedures

The broader application of the pyrrolo [2,3-c]azepine skeleton of HMD as a general kinase inhibitory scaffold was explored . This was done using affinity chromatography in conjunction with the synthesis of diverse HMD analogs and profiling HMD against a panel of 60 recombinant enzymes .

Results or Outcomes

This effort led to nanomolar to micromolar inhibitors of 11 new targets including p90RSK, KDR, c-Kit, Fes, MAPK1, PAK2, PDK1, PKCtheta, PKD2, Rsk1, and SGK . The synthesis of HMD analogs resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to HMD .

Application in Prevention of Estrogen-Dependent Bone Loss

Specific Scientific Field

This application falls under the field of Endocrinology .

Summary of the Application

HMD has been found to prevent estrogen-dependent bone loss in mice . This is particularly relevant for conditions like osteoporosis, which can be exacerbated by estrogen deficiency .

Methods of Application or Experimental Procedures

The therapeutic potential of HMD was evaluated in a female C57BL/6j mouse model of ovariectomy (OVX)-induced systematic bone loss .

Results or Outcomes

HMD showed a remarkable ability to prevent decreases in bone volume (BV/TV) and trabecular thickness (Tb.Th), suggesting its potential application in the treatment of osteoporosis .

Application in Disease Prevention and Treatment

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

Several patents have claimed the pharmacological use of HMD and its analogues for the prevention and treatment of different diseases .

Methods of Application or Experimental Procedures

The challenging syntheses of HMD and its analogues are described, as well as their evaluation as kinase inhibitors .

Results or Outcomes

The synthesis of HMD analogues resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to HMD . This suggests the potential of these compounds in disease prevention and treatment .

Application in Anti-Osteoarthritis and Anti-Cancer Therapies

Summary of the Application

HMD is a marine sponge-derived natural inhibitor of protein kinases with previously reported anti-osteoarthritis and anti-cancer properties .

Methods of Application or Experimental Procedures

The therapeutic potential of HMD in these areas is still being explored. However, it is known that HMD exerts its effects by inhibiting protein kinases, which play key roles in cellular processes such as cell growth, differentiation, and apoptosis .

Results or Outcomes

While the specific outcomes of HMD’s use in anti-osteoarthritis and anti-cancer therapies are not yet fully established, the compound’s ability to inhibit protein kinases suggests potential therapeutic benefits .

Application in Competitive Kinase Inhibition

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

HMD has shown potent activity in competitive kinase inhibition . This is particularly relevant for diseases where abnormal kinase activity plays a role, such as cancer and inflammatory diseases .

Methods of Application or Experimental Procedures

The application of HMD in this area involves synthesizing the compound and its analogues, and evaluating their activity as kinase inhibitors .

Results or Outcomes

The synthesis of HMD and its analogues has led to the development of compounds with potent activity in competitive kinase inhibition . This suggests potential therapeutic applications in the prevention and treatment of diseases involving abnormal kinase activity .

Safety And Hazards

Eigenschaften

IUPAC Name |

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBAETXFFCOZOY-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hymenialdisine | |

CAS RN |

82005-12-7, 95569-43-0 | |

| Record name | Hymenialdisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82005-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hymenialdisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095569430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYMENIALDISINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WMS4GA67M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate](/img/structure/B1662221.png)

![2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1662223.png)